Octadecane, 7-hexyl-
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Overview
Description
Octadecane, 7-hexyl-: is a hydrocarbon compound with the molecular formula C24H50 . It is a member of the alkane family, characterized by a long carbon chain with a hexyl group attached to the seventh carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 7-hexyl- typically involves the alkylation of octadecane with a hexyl halide under the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction conditions include:
Temperature: 100-150°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or potassium tert-butoxide
Industrial Production Methods: In an industrial setting, Octadecane, 7-hexyl- can be produced through a continuous flow process where octadecane and hexyl halide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecane, 7-hexyl- can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Hexyl alcohol, hexyl ketone, hexanoic acid.
Reduction: Hexane, heptane.
Substitution: Hexyl chloride, hexyl bromide.
Scientific Research Applications
Chemistry: Octadecane, 7-hexyl- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat of fusion and thermal stability .
Biology: It is utilized in the study of lipid membranes and as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems .
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature and ability to encapsulate hydrophobic drugs .
Industry: Octadecane, 7-hexyl- is used in the production of lubricants, surfactants, and as a component in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of Octadecane, 7-hexyl- primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it helps in the encapsulation and controlled release of hydrophobic drugs .
Comparison with Similar Compounds
- Heptadecane, 9-hexyl-
- Nonadecane, 7-hexyl-
- Eicosane, 7-hexyl-
Comparison: Octadecane, 7-hexyl- is unique due to its specific chain length and the position of the hexyl group. This structural specificity imparts distinct physical and chemical properties, such as melting point, boiling point, and solubility, which can be tailored for specific applications .
Properties
CAS No. |
7200-09-1 |
---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
7-hexyloctadecane |
InChI |
InChI=1S/C24H50/c1-4-7-10-13-14-15-16-17-20-23-24(21-18-11-8-5-2)22-19-12-9-6-3/h24H,4-23H2,1-3H3 |
InChI Key |
NSFMUHNGROVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCC)CCCCCC |
Origin of Product |
United States |
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